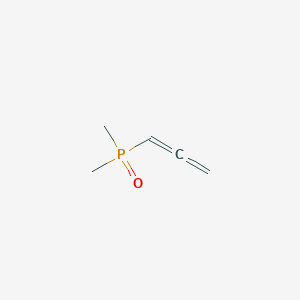
1-(Dimethylphosphoryl)propa-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylphosphoryl)propa-1,2-diene, also known as dimethyl (propa-1,2-dien-1-yl)phosphine oxide, is an organic compound with the molecular formula C5H9OP and a molecular weight of 116.1 g/mol . This compound is characterized by the presence of a phosphoryl group attached to a propa-1,2-diene structure, making it a unique and reactive molecule in organic chemistry.
Métodos De Preparación
The synthesis of 1-(Dimethylphosphoryl)propa-1,2-diene can be achieved through various methods. One common synthetic route involves the reaction of 3-acetoxypenta-1,4-diene with dimethylphosphorochloridate, followed by deacetylation to yield the desired compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base to facilitate the deacetylation step. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(Dimethylphosphoryl)propa-1,2-diene undergoes various chemical reactions due to its highly reactive diene structure. Some of the common reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced phosphine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
1-(Dimethylphosphoryl)propa-1,2-diene has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of new compounds and as a cross-linker in polymer chemistry.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development and delivery systems.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylphosphoryl)propa-1,2-diene involves its interaction with molecular targets through its reactive diene structure. The compound can form covalent bonds with nucleophiles, leading to the modification of biomolecules and other substrates. The phosphoryl group also plays a role in its reactivity, influencing the compound’s interaction with various molecular pathways .
Comparación Con Compuestos Similares
1-(Dimethylphosphoryl)propa-1,2-diene can be compared with other similar compounds, such as:
Dimethylphosphine oxide: Lacks the diene structure, making it less reactive in certain chemical reactions.
Propa-1,2-diene (Allene): Does not contain the phosphoryl group, resulting in different reactivity and applications.
Dimethylphosphorylpropane: Similar in structure but lacks the diene functionality, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of a reactive diene structure and a phosphoryl group, which imparts distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H9OP |
|---|---|
Peso molecular |
116.10 g/mol |
InChI |
InChI=1S/C5H9OP/c1-4-5-7(2,3)6/h5H,1H2,2-3H3 |
Clave InChI |
WHBCNBDHLNNSDI-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


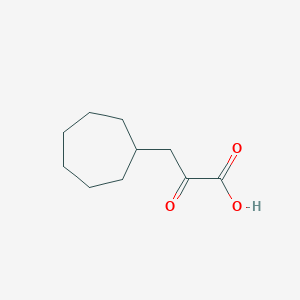

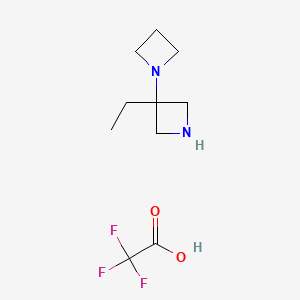

![bis(N-[2-(benzyloxy)ethyl]guanidine),sulfuricacid](/img/structure/B13583457.png)

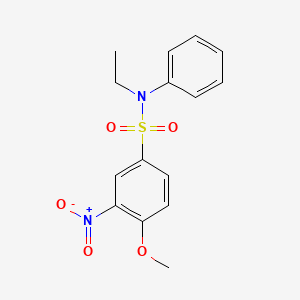

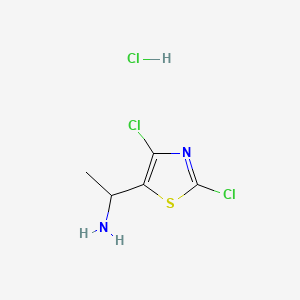
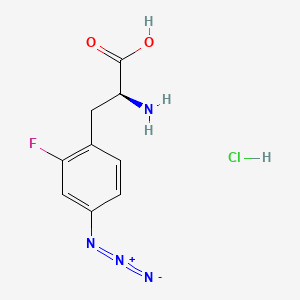
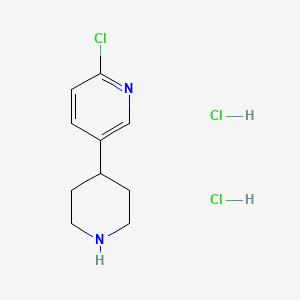
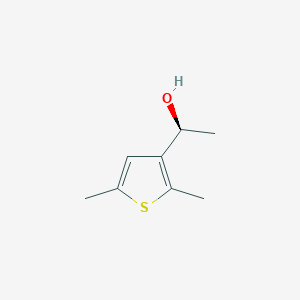
![2,2-Dioxo-2lambda6-thia-6-azaspiro[3.3]heptane-6-carboxamide](/img/structure/B13583499.png)
![3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
